molecular formula C11H7FN2O4 B11862885 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid

6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid

Cat. No.: B11862885
M. Wt: 250.18 g/mol
InChI Key: NOUYMVXYSDUNQS-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H7FN2O4 and a molecular weight of 250.18 g/mol . This compound is known for its unique structural features, which include a fluorine atom at the 6th position, a methyl group at the 7th position, and a nitro group at the 8th position on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates followed by nitration and fluorination reactions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification techniques like column chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with DNA synthesis and repair processes, leading to its potential use as an antibacterial or antineoplastic agent .

Comparison with Similar Compounds

  • 6-Fluoroquinoline-4-carboxylic acid
  • 7-Methylquinoline-4-carboxylic acid
  • 8-Nitroquinoline-4-carboxylic acid

Comparison: 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid is unique due to the presence of all three substituents (fluorine, methyl, and nitro groups) on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, which may only have one or two of these substituents .

Properties

Molecular Formula

C11H7FN2O4

Molecular Weight

250.18 g/mol

IUPAC Name

6-fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7FN2O4/c1-5-8(12)4-7-6(11(15)16)2-3-13-9(7)10(5)14(17)18/h2-4H,1H3,(H,15,16)

InChI Key

NOUYMVXYSDUNQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1F)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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